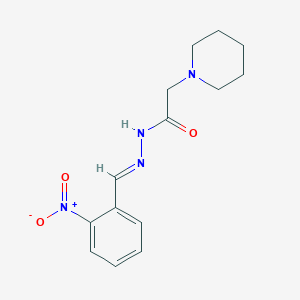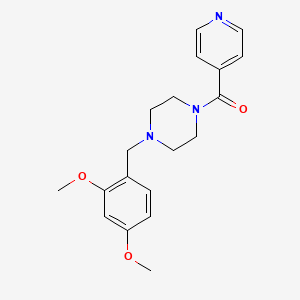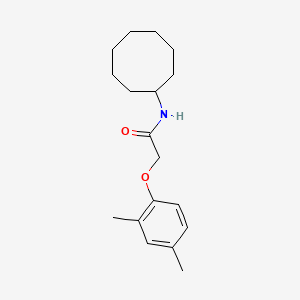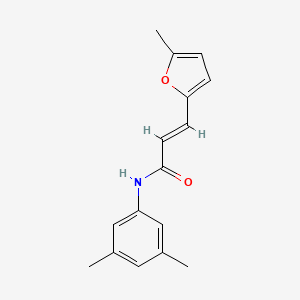
N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide, also known as NPAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for researchers in various fields. In
科学的研究の応用
N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide has been widely used in scientific research for various applications. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of zinc ions in neurons. Zinc ions play a crucial role in synaptic transmission, and their dysregulation has been implicated in various neurological disorders such as Alzheimer's disease and epilepsy. This compound has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it a valuable tool for studying the role of zinc in neuronal function.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用機序
The mechanism of action of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide involves its ability to bind to specific targets in cells and modulate their function. In the case of zinc ions, this compound binds to the ion and induces a conformational change in the protein that regulates its activity. This can lead to changes in synaptic transmission and neuronal function. In the case of cancer cells, this compound induces apoptosis and cell cycle arrest by activating specific signaling pathways and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific target and the concentration used. In the case of zinc ions, this compound can modulate synaptic transmission and neuronal function, leading to changes in behavior and cognition. In the case of cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide is its selectivity for specific targets, which allows for precise modulation of cellular function. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for research on N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide. One area of interest is the development of more selective and potent analogs of this compound for use in neuroscience and cancer research. Another area of interest is the use of this compound as a tool for the detection of other metal ions in cells, such as copper and iron. Finally, the potential use of this compound as a therapeutic agent for neurological and cancer disorders warrants further investigation.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with applications in neuroscience and cancer research. Its unique properties make it a selective and potent modulator of cellular function, and its potential as a therapeutic agent warrants further investigation.
合成法
The synthesis of N'-(2-nitrobenzylidene)-2-(1-piperidinyl)acetohydrazide involves the reaction between 2-(1-piperidinyl)acetic acid hydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using standard techniques such as recrystallization or column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions and the choice of catalyst.
特性
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(11-17-8-4-1-5-9-17)16-15-10-12-6-2-3-7-13(12)18(20)21/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,19)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOMGCIIBRMHK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)

![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)



![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)


![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)
